7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-chlorophenyl group and an oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-chlorobenzoyl chloride.
Formation of Intermediate: The 4-methyl-2H-chromen-2-one is reacted with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.
Esterification: The intermediate compound undergoes esterification with ethylene glycol in the presence of a catalyst, such as p-toluenesulfonic acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(3-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(3-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Uniqueness
7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H13ClO4 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
7-[2-(3-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H13ClO4/c1-11-7-18(21)23-17-9-14(5-6-15(11)17)22-10-16(20)12-3-2-4-13(19)8-12/h2-9H,10H2,1H3 |
InChI Key |
DSLBBERPIKQCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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